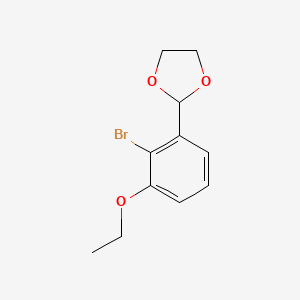

2-(2-Bromo-3-ethoxyphenyl)-1,3-dioxolane

Descripción

2-(2-Bromo-3-ethoxyphenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (at the 2-position) and ethoxy (at the 3-position). Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 289.13 g/mol . The 1,3-dioxolane moiety acts as a protecting group for aldehydes, enhancing stability during synthetic reactions. Key applications include its use as an intermediate in organometallic reactions, such as lithiation followed by borate addition to generate aryl boronates .

Propiedades

Fórmula molecular |

C11H13BrO3 |

|---|---|

Peso molecular |

273.12 g/mol |

Nombre IUPAC |

2-(2-bromo-3-ethoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H13BrO3/c1-2-13-9-5-3-4-8(10(9)12)11-14-6-7-15-11/h3-5,11H,2,6-7H2,1H3 |

Clave InChI |

QGYPFOMOQCWEDT-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC(=C1Br)C2OCCO2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane

- Structure : Bromine at the 6-position, methoxy groups at 2- and 3-positions.

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to ethoxy. This alters reactivity in electrophilic substitution and lithiation reactions. The bromine position (6 vs. 2) affects regioselectivity in cross-coupling reactions .

- Synthesis : Prepared via methoxylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde using iodomethane and K₂CO₃ in DMF (98% yield) .

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)

Halogen and Functional Group Variations

2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4)

- Structure : Bromoethyl chain attached to the dioxolane ring.

- Impact : The absence of an aromatic ring shifts applications toward aliphatic nucleophilic substitution (e.g., forming amines via Gabriel synthesis) .

- Synthesis: Used as a catalyst/auxiliary in multi-step syntheses, highlighting its versatility in non-aromatic contexts .

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS 679840-30-3)

- Structure : Bromine at 5-position, fluorine at 2-position.

- This compound is explored in pharmaceuticals for its metabolic stability .

Steric and Lipophilicity Modifications

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)

- Structure : Methyl group on the dioxolane ring, bromine at 3-position.

- Impact : The methyl group increases steric hindrance, slowing ring-opening reactions. The compound’s lipophilicity (LogP ~2.5) is higher than the target due to the methyl group .

2-(5-Bromopentyl)-1,3-dioxolane (CAS 56741-68-5)

- Structure : Bromopentyl chain attached to dioxolane.

- Impact : The long alkyl chain enhances lipophilicity (LogP ~2.1), making it suitable for lipid-based drug formulations. Molecular weight increases to 223.11 g/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.